molecular formula C6H8N2OS B13114977 3-(Thiazol-4-yl)propanamide

3-(Thiazol-4-yl)propanamide

Cat. No.: B13114977
M. Wt: 156.21 g/mol
InChI Key: BXCNWSIGENYWHZ-UHFFFAOYSA-N
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Description

3-(Thiazol-4-yl)propanamide is a heterocyclic organic compound containing a thiazole ring Thiazoles are five-membered rings consisting of both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-4-yl)propanamide typically involves the reaction of thiazole derivatives with appropriate amide precursors. One common method includes the reaction of 4-thiazolecarboxylic acid with propanamide under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(Thiazol-4-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Thiazol-4-yl)propanamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic scaffold found in many natural and synthetic compounds.

    Thiazolidine: A reduced form of thiazole with different chemical properties.

    Thiazolecarboxamide: Similar structure with a carboxamide group instead of a propanamide group.

Uniqueness

3-(Thiazol-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)propanamide

InChI

InChI=1S/C6H8N2OS/c7-6(9)2-1-5-3-10-4-8-5/h3-4H,1-2H2,(H2,7,9)

InChI Key

BXCNWSIGENYWHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CCC(=O)N

Origin of Product

United States

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